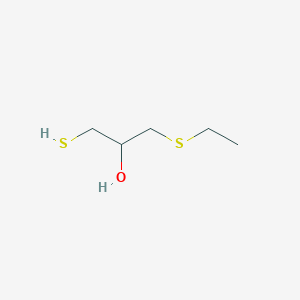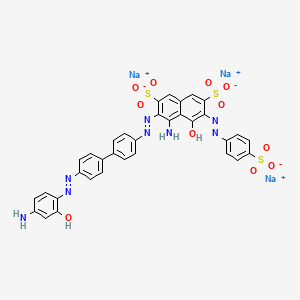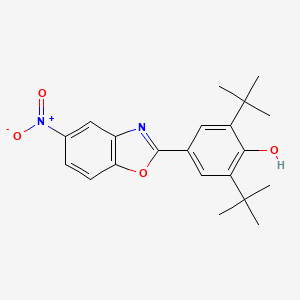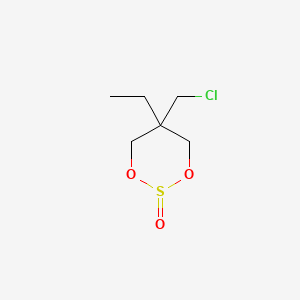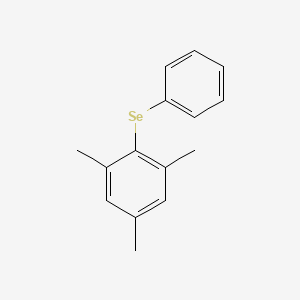
Benzene, 1,3,5-trimethyl-2-(phenylseleno)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3,5-trimethyl-2-(phenylseleno)-: is an organic compound that features a benzene ring substituted with three methyl groups and a phenylseleno group. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,5-trimethyl-2-(phenylseleno)- typically involves the introduction of the phenylseleno group to a pre-formed 1,3,5-trimethylbenzene (mesitylene) molecule. One common method is through the use of organoselenium reagents in a substitution reaction. For example, phenylselenyl chloride can be used to introduce the phenylseleno group under mild conditions.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: The phenylseleno group can undergo oxidation to form selenoxide, which can further participate in various chemical transformations.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups and the phenylseleno group can direct incoming electrophiles to specific positions on the benzene ring.
Reduction: The phenylseleno group can be reduced to form the corresponding selenide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Typical electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products:
Oxidation: Selenoxides and other oxidized selenium-containing compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Reduction: Selenides and other reduced selenium-containing compounds.
科学的研究の応用
Chemistry: Benzene, 1,3,5-trimethyl-2-(phenylseleno)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex selenium-containing compounds.
Biology and Medicine: Selenium-containing compounds are of interest in medicinal chemistry due to their potential antioxidant and anticancer properties. This compound could serve as a precursor for the synthesis of biologically active molecules.
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials that require specific aromatic and selenium-containing structures.
作用機序
The mechanism by which Benzene, 1,3,5-trimethyl-2-(phenylseleno)- exerts its effects largely depends on the chemical reactions it undergoes The phenylseleno group can participate in redox reactions, influencing the reactivity and stability of the compound
類似化合物との比較
Mesitylene (1,3,5-trimethylbenzene): Lacks the phenylseleno group but shares the same methyl-substituted benzene ring.
Phenylselenol: Contains the phenylseleno group but lacks the aromatic benzene ring structure.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer of trimethylbenzene with different methyl group positions.
Uniqueness: Benzene, 1,3,5-trimethyl-2-(phenylseleno)- is unique due to the presence of both the phenylseleno group and the symmetrical trimethyl substitution on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
特性
CAS番号 |
83859-33-0 |
|---|---|
分子式 |
C15H16Se |
分子量 |
275.26 g/mol |
IUPAC名 |
1,3,5-trimethyl-2-phenylselanylbenzene |
InChI |
InChI=1S/C15H16Se/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChIキー |
FCIBJNLIOPZWGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Se]C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


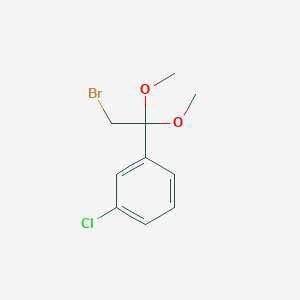
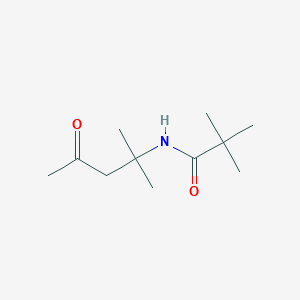
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
![1,7-Dioxaspiro[5.5]undecan-3-ol](/img/structure/B14429706.png)
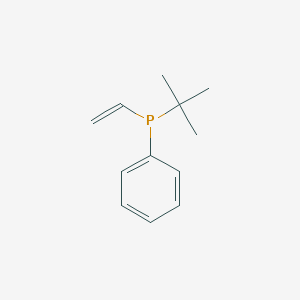
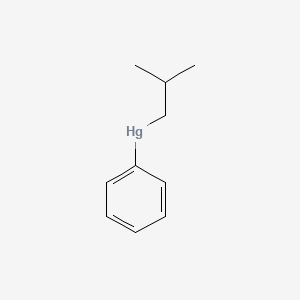

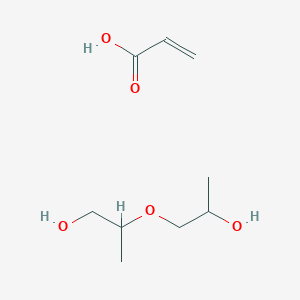
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
